Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate
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Overview
Description
Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl groups, a chromenyl moiety, and a sulfonate group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl moiety, followed by the introduction of the sulfonate group and the hydroxyl groups. The final step involves the formation of the disodium salt. Common reagents used in these reactions include sulfonating agents, hydroxylating agents, and sodium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is carefully monitored to maintain the structural integrity of the compound and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for specific applications .
Scientific Research Applications
Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as an antioxidant and its role in cellular signaling pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, providing antioxidant effects. The chromenyl moiety can interact with cellular proteins, modulating their activity and influencing cellular processes. The sulfonate group enhances the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trihydroxy-6-{1-methoxy-1,3-dioxo-3-[(3,4,5-trihydroxy-6-{[5-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxan-2-yl)methoxy]propan-2-yl}oxane-2-carboxylic acid
- 3,4,5-trihydroxy-6-[(8-hydroxy-2-oxo-2H-chromen-7-yl)oxy]oxane-2-carboxylic acid
Uniqueness
Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate is unique due to its combination of hydroxyl, chromenyl, and sulfonate groups. This combination imparts distinct chemical and physical properties, making it more versatile and effective in various applications compared to similar compounds .
Properties
IUPAC Name |
disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O13S.2Na/c22-15-12-6-5-11(32-21-18(25)16(23)17(24)19(33-21)20(26)27)7-14(12)31-8-13(15)9-1-3-10(4-2-9)34-35(28,29)30;;/h1-8,16-19,21,23-25H,(H,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQPHYREJFCKGH-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Na2O13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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